Ethylene glycol monopalmitate-d4

Description

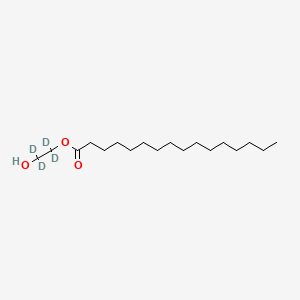

Ethylene glycol monopalmitate-d4 is a deuterated version of ethylene glycol monopalmitate, which is a derivative of ethylene glycol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace and study the behavior of molecules in various reactions and processes.

Properties

Molecular Formula |

C18H36O3 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(1,1,2,2-tetradeuterio-2-hydroxyethyl) hexadecanoate |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3/i16D2,17D2 |

InChI Key |

BXCRLBBIZJSWNS-RZOBCMOLSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylene glycol monopalmitate-d4 typically involves the esterification of ethylene glycol with palmitic acid in the presence of a deuterium source. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in a reactor equipped with a reflux condenser to prevent the loss of volatile components. The use of deuterated reagents and solvents ensures the incorporation of deuterium into the final product. The reaction mixture is then purified through distillation or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethylene glycol monopalmitate-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Palmitic acid and ethylene glycol.

Reduction: Ethylene glycol and palmitic alcohol.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Ethylene glycol monopalmitate-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.

Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.

Industry: Applied in the development of deuterated compounds for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethylene glycol monopalmitate-d4 involves its incorporation into various biochemical pathways where it acts as a labeled analog of ethylene glycol monopalmitate. The deuterium atoms provide a distinct signature that can be detected using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This allows researchers to track the compound’s behavior and interactions at the molecular level.

Comparison with Similar Compounds

Ethylene glycol monopalmitate-d4 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:

Ethylene glycol monopalmitate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.

Ethylene glycol distearate: Another ester of ethylene glycol, used in cosmetics and personal care products.

Ethylene glycol monostearate: Similar to ethylene glycol monopalmitate but with stearic acid instead of palmitic acid.

The uniqueness of this compound lies in its ability to provide detailed insights into chemical and biological processes through deuterium labeling, making it a valuable tool in scientific research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.